Bienvenue dans la boutique en ligne BenchChem!

T-448

LSD1 selectivity MAO-A/B off-target epigenetic inhibitor

T-448 is a superior LSD1 inhibitor for chronic CNS studies. Unlike standard irreversible inhibitors, it forms a compact formyl-FAD adduct that preserves the LSD1–GFI1B complex, avoiding the hematological toxicity and thrombocytopenia common to this target class. With >4,500-fold selectivity over MAO-A/B and 96% brain LSD1 occupancy at 10 mg/kg, it ensures clean, unconfounded data in long-term neuroscience models. Choose T-448 when hematological safety and target specificity are non-negotiable.

Molecular Formula C21H24N4O5S
Molecular Weight 444.5 g/mol
Cat. No. B3028096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448
Molecular FormulaC21H24N4O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1
InChIKeyBNLKYWVPJPFTMA-YWNVCFPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-448 LSD1 Inhibitor: Technical Specifications and Procurement-Relevant Attributes


T-448 is a small-molecule, irreversible (covalent) inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A), an H3K4 demethylase enzyme. It exhibits an IC50 of 22 nM against recombinant human LSD1 in enzymatic assays [1]. The compound is orally bioavailable, CNS-penetrant, and demonstrates high selectivity over the structurally related flavin adenine dinucleotide (FAD)-dependent enzymes monoamine oxidase A and B (MAO-A/B) [1][2]. T-448 is distinguished from earlier LSD1 inhibitors by its unique mechanism, which minimizes disruption of the LSD1–cofactor complex, thereby avoiding the hematological toxicity commonly associated with this target class [1].

T-448 vs. Alternative LSD1 Inhibitors: Why Simple Substitution Is Not Straightforward


LSD1 inhibitors are not functionally interchangeable. Traditional tranylcypromine-based irreversible LSD1 inhibitors, while effective at inhibiting enzymatic activity, also disrupt the LSD1–GFI1B cofactor complex, leading to hematological adverse effects, including clinically significant thrombocytopenia [1]. This toxicity has been a major obstacle in developing LSD1 inhibitors for chronic, non-oncologic indications [1][2]. T-448 and its structurally optimized analog TAK-418 were specifically engineered to circumvent this liability. T-448 generates a compact formyl-FAD adduct that avoids steric clash with GFI1B, preserving complex integrity and providing a superior hematological safety profile [1]. Therefore, substituting T-448 with another LSD1 inhibitor without considering this mechanistic distinction can introduce confounding toxicity that may invalidate experimental outcomes, particularly in long-term or in vivo studies [2].

Quantitative Differentiation of T-448: Evidence-Based Comparator Analysis for Procurement Decisions


T-448 Selectivity Over MAO-A/B: >4,500-Fold Window vs. Closest Analog

T-448 demonstrates exceptional selectivity for LSD1 over the closely related FAD-dependent enzymes MAO-A and MAO-B. The selectivity window exceeds 4,500-fold [1]. In contrast, the structurally related LSD1 inhibitor OG-L002 (IC50 = 20 nM) exhibits only 36-fold and 69-fold selectivity over MAO-B and MAO-A, respectively [2]. This difference is critical for experimental applications where MAO inhibition would confound results, particularly in neuroscience research involving monoamine neurotransmitters.

LSD1 selectivity MAO-A/B off-target epigenetic inhibitor

T-448 Hematological Safety: No Thrombocytopenia at Doses Achieving Complete LSD1 Occupancy

A critical differentiator for T-448 is its lack of thrombocytopenia induction in vivo, even at supratherapeutic doses. In a 4-day repeated administration study in ICR mice, T-448 at doses up to 100 mg/kg/day (which achieved complete LSD1 occupancy in bone marrow) caused no significant change in platelet counts [1]. In direct head-to-head comparison within the same study, the analog T-711 (a tranylcypromine-based LSD1 inhibitor) at 10 mg/kg/day caused a significant decrease in platelet numbers [1]. This contrasts sharply with clinical and preclinical experience with other LSD1 inhibitors, where thrombocytopenia is a frequent and dose-limiting adverse event (e.g., JBI-802: 38% Grade 3/4 thrombocytopenia [2]; INCB059872: reduced platelet counts in mice within 4 days [3]).

LSD1 inhibitor toxicity thrombocytopenia hematological safety platelet count

T-448 Mechanism of Action: Compact Formyl-FAD Adduct Preserves LSD1–GFI1B Complex

The molecular basis for T-448's superior safety profile lies in its unique mechanism of covalent inhibition. Unlike bulky adduct-forming inhibitors such as T-367 (the eutomer of T-711), which cause steric hindrance with the GFI1B SNAG domain leading to complex dissociation [1], T-448 generates a compact formyl-FAD adduct (m/z 814) via fragmentation of the initial full T-448-FAD adduct (m/z 1,059) [1][2]. Surface plasmon resonance (SPR) analysis confirmed that T-448 causes only transient disruption of the LSD1–GFI1B interaction, with recovery to control levels within 10 hours, whereas T-711 causes sustained dissociation [1].

LSD1 mechanism FAD adduct GFI1B epigenetic regulation

T-448 CNS Penetration and Brain LSD1 Occupancy: Demonstrated Target Engagement

T-448 is orally administered and achieves significant brain penetration, as demonstrated by ex vivo LSD1 enzyme activity assays in mouse brain tissue. A 9-day repeated oral administration of T-448 at 10 mg/kg/day resulted in 96% inhibition of LSD1 activity in the mouse brain, confirming robust target engagement [1]. This CNS penetration profile is essential for applications in neurodevelopmental and psychiatric disease models. While several LSD1 inhibitors (e.g., ORY-1001, GSK2879552) have been developed primarily for oncology indications with limited brain exposure, T-448 was specifically selected for its superior brain penetration characteristics [1][2].

CNS penetration brain occupancy blood-brain barrier neuroscience

Recommended Applications of T-448 Based on Validated Performance Characteristics


Neuroscience Research: Learning, Memory, and Neurodevelopmental Disorders

T-448 is optimally suited for in vivo studies of CNS disorders where epigenetic modulation via LSD1 inhibition is hypothesized to be therapeutic. Its validated brain penetration (96% LSD1 occupancy at 10 mg/kg/day [1]) and ability to increase H3K4me2 levels in the hippocampus support its use in models of learning and memory deficits, schizophrenia, and autism spectrum disorders. The compound's lack of thrombocytopenia enables chronic dosing regimens without hematological confounding [1].

Long-Term In Vivo Studies Requiring a Favorable Safety Profile

For experiments requiring extended treatment durations (weeks to months), T-448's superior hematological safety profile is a decisive advantage. Unlike other LSD1 inhibitors that cause significant platelet reduction (e.g., T-711, INCB059872, JBI-802 [2][3]), T-448 does not induce thrombocytopenia even at 100 mg/kg/day, well above the efficacious dose [1]. This makes T-448 the preferred LSD1 inhibitor for chronic dosing models in rodents.

Selective LSD1 Target Engagement with Minimal MAO Off-Target Activity

T-448's >4,500-fold selectivity over MAO-A/B [1] makes it the reagent of choice when studying LSD1-specific functions in systems where monoamine signaling is relevant. In contrast, less selective inhibitors like OG-L002 (36–69-fold selectivity [4]) may introduce confounding effects on neurotransmitter metabolism. This is particularly important in neuroscience applications and in any experimental system where MAO activity influences the phenotype under investigation.

Mechanistic Studies of LSD1–Cofactor Complex Regulation

T-448's unique mechanism—generation of a compact formyl-FAD adduct that preserves LSD1–GFI1B complex integrity [1][5]—makes it an essential tool for dissecting the functional consequences of LSD1 enzymatic inhibition versus complex disruption. Researchers investigating the role of the LSD1–cofactor interface in transcriptional regulation and hematopoiesis will find T-448 invaluable for cleanly separating these two activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.